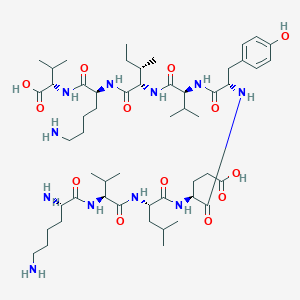

MAGE-A1-derived peptide

Description

Propriétés

Numéro CAS |

160213-30-9 |

|---|---|

Formule moléculaire |

C53H91N11O13 |

Poids moléculaire |

1090.4 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C53H91N11O13/c1-11-32(10)44(52(75)58-36(17-13-15-25-55)47(70)63-43(31(8)9)53(76)77)64-51(74)42(30(6)7)62-49(72)39(27-33-18-20-34(65)21-19-33)59-46(69)37(22-23-40(66)67)57-48(71)38(26-28(2)3)60-50(73)41(29(4)5)61-45(68)35(56)16-12-14-24-54/h18-21,28-32,35-39,41-44,65H,11-17,22-27,54-56H2,1-10H3,(H,57,71)(H,58,75)(H,59,69)(H,60,73)(H,61,68)(H,62,72)(H,63,70)(H,64,74)(H,66,67)(H,76,77)/t32-,35-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1 |

Clé InChI |

ICTPRLMOGAKCOZ-HWVMREAWSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Characterization of MAGE-A1-Derived Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma-Associated Antigen-A1 (MAGE-A1) is a cancer-testis antigen, a class of tumor-associated antigens with expression largely restricted to tumor cells and immunologically privileged germline cells.[1] This restricted expression profile makes MAGE-A1 an attractive target for various cancer immunotherapy strategies, including peptide-based vaccines and T-cell receptor (TCR) engineered T-cell therapies.[1][2] The discovery and characterization of immunogenic peptides derived from the MAGE-A1 protein are critical steps in the development of these therapies. These peptides, when presented by Human Leukocyte Antigen (HLA) molecules on the surface of cancer cells, can be recognized by cytotoxic T lymphocytes (CTLs), leading to tumor cell destruction.

This technical guide provides a comprehensive overview of the core methodologies and data associated with the discovery and characterization of MAGE-A1-derived peptides. It is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.

Discovery of MAGE-A1 Peptides

The identification of naturally processed and presented MAGE-A1 peptides on tumor cells is a crucial first step. The primary method for this discovery is through the elution of peptides from HLA molecules on the surface of MAGE-A1-expressing tumor cells, followed by mass spectrometry analysis.

Experimental Protocol: Peptide Elution and Mass Spectrometry

This protocol outlines the key steps for identifying MAGE-A1 peptides presented by HLA class I molecules on cancer cells.[3]

-

Cell Culture and Lysis:

-

Culture a large number of MAGE-A1-positive, HLA-typed cancer cells (e.g., 1-5 x 10^9 cells).

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Lyse the cells in a buffer containing a non-ionic detergent (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors).

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing solubilized HLA-peptide complexes.

-

-

Immunoaffinity Purification of HLA-Peptide Complexes:

-

Prepare an affinity column by coupling an anti-HLA class I monoclonal antibody (e.g., W6/32) to a solid support like Sepharose beads.

-

Pass the cell lysate over the affinity column to capture HLA-peptide complexes.

-

Wash the column extensively with buffers of decreasing salt concentrations to remove non-specifically bound proteins.

-

-

Peptide Elution:

-

Elute the bound HLA-peptide complexes from the column using a mild acid solution (e.g., 0.2 N acetic acid).

-

Separate the peptides from the HLA heavy chains and β2-microglobulin by ultrafiltration or reversed-phase high-performance liquid chromatography (RP-HPLC).

-

-

Mass Spectrometry Analysis:

-

Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sequence the peptides and identify those derived from the MAGE-A1 protein by searching the MS/MS data against a human protein database.

-

Characterization of MAGE-A1 Peptides

Once identified, MAGE-A1 peptides must be thoroughly characterized to assess their potential as immunotherapeutic agents. This involves evaluating their binding affinity to specific HLA alleles and their ability to elicit a T-cell response.

HLA Binding Affinity

The stability of the peptide-HLA complex is a key determinant of its immunogenicity. Peptides that bind with high affinity are more likely to be presented on the tumor cell surface and recognized by T-cells.

This competitive binding assay measures the ability of a test peptide to displace a fluorescently labeled, high-affinity reference peptide from a soluble HLA molecule.[4][5]

-

Reagents and Setup:

-

Soluble, purified HLA molecules of the desired allele.

-

A high-affinity, fluorescently labeled reference peptide for that HLA allele.

-

The unlabeled MAGE-A1 test peptide.

-

A fluorescence polarization plate reader.

-

-

Assay Procedure:

-

In a 96-well plate, create a serial dilution of the unlabeled MAGE-A1 test peptide.

-

Add a constant, predetermined concentration of the soluble HLA molecule to each well.

-

Add a constant concentration of the fluorescently labeled reference peptide to each well.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 24-48 hours).

-

Measure the fluorescence polarization in each well.

-

-

Data Analysis:

-

The fluorescence polarization value is proportional to the amount of fluorescent peptide bound to the HLA molecule.

-

Plot the fluorescence polarization values against the concentration of the unlabeled test peptide.

-

Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the fluorescent reference peptide. A lower IC50 value indicates a higher binding affinity.

-

| MAGE-A1 Peptide | Sequence | HLA Allele | Binding Affinity (IC50, nM) | Reference |

| MAGE-A1 (161-169) | EADPTGHSY | HLA-A01:01 | - | [6][7] |

| MAGE-A1 (278-286) | KVLEYVIKV | HLA-A02:01 | - | [8] |

| MAGE-A3 (168-176) | EVDPIGHLY | HLA-A*01:01 | 1-50 µM (KD) | [9] |

Note: Specific IC50 values for many MAGE-A1 peptides are not consistently reported across the literature in a standardized format. The provided data indicates peptides that are known to bind to the specified HLA alleles. The MAGE-A3 peptide is included as a well-characterized example with reported binding affinity.

Immunogenicity Assessment

The ultimate measure of a peptide's therapeutic potential is its ability to induce a specific T-cell response. This is typically assessed by measuring cytokine release or cytotoxic activity of T-cells upon stimulation with the peptide.

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.[1][2][10]

-

Plate Coating:

-

Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ.

-

Incubate overnight at 4°C.

-

Wash the plate and block with a protein solution (e.g., BSA) to prevent non-specific binding.

-

-

Cell Stimulation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor or a cancer patient.

-

Add the PBMCs to the wells of the coated plate.

-

Add the MAGE-A1 peptide to the wells at various concentrations. Include a negative control (no peptide) and a positive control (a mitogen like PHA).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Detection and Development:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for IFN-γ.

-

Incubate and wash.

-

Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).

-

Incubate and wash.

-

Add a substrate that will be converted by the enzyme into a colored precipitate.

-

Stop the reaction and allow the plate to dry.

-

-

Analysis:

-

Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting T-cell.

-

The frequency of MAGE-A1-specific T-cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.

-

This assay measures the ability of CTLs to lyse target cells presenting the MAGE-A1 peptide.[9][11]

-

Target Cell Preparation:

-

Use a target cell line that expresses the appropriate HLA allele.

-

Label the target cells with radioactive Chromium-51 (⁵¹Cr) by incubating them with Na₂⁵¹CrO₄.

-

Wash the cells to remove unincorporated ⁵¹Cr.

-

Pulse one set of target cells with the MAGE-A1 peptide. Leave another set unpulsed as a negative control.

-

-

Effector Cell Preparation:

-

Generate MAGE-A1-specific CTLs by in vitro stimulation of PBMCs with the peptide.

-

Prepare serial dilutions of the effector CTLs.

-

-

Co-culture and Lysis:

-

In a 96-well round-bottom plate, co-culture the ⁵¹Cr-labeled target cells (peptide-pulsed and unpulsed) with the effector CTLs at various effector-to-target (E:T) ratios.

-

Include control wells for spontaneous release (target cells alone) and maximum release (target cells with detergent).

-

Incubate for 4-6 hours at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant from each well.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

| MAGE-A1 Based Therapy | Clinical Trial Phase | Objective Response Rate (ORR) | T-cell Response Rate | Reference |

| 6 Melanoma Helper Peptides + PD-1 Blockade | I/II | 23% overall (67% in PD-1 naive) | 32% | [4] |

| 6 Melanoma Helper Peptides | - | 24% (durable clinical responses or stable disease) | 81% (in PBMC or SIN) | [10] |

| Personalized Neoantigen Vaccine (EVX-01) + aPD-1 | I | 67% | 100% | [2] |

| gp100 Peptide Vaccine + IL-2 | III | 16% | - | [5] |

Signaling Pathways

The recognition of a MAGE-A1 peptide-HLA complex by a TCR on a T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation and effector functions.

MHC Class I Antigen Presentation Pathway

This pathway describes how intracellular proteins like MAGE-A1 are processed and their peptides are presented on the cell surface by HLA class I molecules.[12][13][14]

T-Cell Receptor (TCR) Signaling Pathway

The binding of the TCR and its co-receptor (CD8) to the MAGE-A1 peptide-HLA complex triggers a signaling cascade that results in T-cell activation.[15]

Conclusion

The discovery and rigorous characterization of MAGE-A1-derived peptides are fundamental to the advancement of targeted cancer immunotherapies. The experimental protocols and signaling pathways detailed in this guide provide a framework for identifying and validating novel MAGE-A1 epitopes. The systematic collection and analysis of quantitative data on HLA binding and T-cell immunogenicity are essential for prioritizing peptide candidates for further preclinical and clinical development. As our understanding of the complex interplay between tumor antigens, the immune system, and therapeutic interventions continues to evolve, the methodologies described herein will remain central to the development of more effective and personalized treatments for cancer.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Therapeutic Melanoma Vaccine Improves Response Rate, Progression-Free Survival | MD Anderson Cancer Center [mdanderson.org]

- 6. jpt.com [jpt.com]

- 7. Conformational changes within the HLA-A1:MAGE-A1 complex induced by binding of a recombinant antibody fragment with TCR-like specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation of CTL recognizing an HLA-A*0201-restricted epitope shared by MAGE-A1, -A2, -A3, -A4, -A6, -A10, and -A12 tumor antigens: implication in a broad-spectrum tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A novel multiparametric flow cytometry-based cytotoxicity assay simultaneously immunophenotypes effector cells: Comparisons to a 4 h 51Cr-release assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAGE-1 expression threshold for the lysis of melanoma cell lines by a specific cytotoxic T lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-throughput monitoring of human tumor-specific T-cell responses with large peptide pools - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Frontiers | An Analysis of Natural T Cell Responses to Predicted Tumor Neoepitopes [frontiersin.org]

MAGE-A1 Peptide as a Cancer-Testis Antigen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoma-associated antigen A1 (MAGE-A1) is a prototypical cancer-testis antigen (CTA) characterized by its expression in various malignant tumors and its restricted presence in normal tissues, primarily to the testis.[1] This tumor-specific expression profile makes MAGE-A1 an exceptionally attractive target for cancer immunotherapy. This technical guide provides a comprehensive overview of MAGE-A1, including its molecular characteristics, expression patterns, role in oncogenesis, and its application as a target for various immunotherapeutic modalities. Detailed experimental protocols for the detection and functional analysis of MAGE-A1-specific immune responses are provided, along with a summary of key quantitative data and visual representations of associated signaling pathways and experimental workflows.

Introduction to MAGE-A1

MAGE-A1, the first identified member of the MAGE family, is encoded by a gene located on the X chromosome (Xq28).[2][3] Like other CTAs, its expression in healthy adult tissues is largely silenced, with the notable exception of immune-privileged sites such as the testes.[1][4] In contrast, MAGE-A1 is frequently re-expressed in a variety of cancers, including melanoma, lung cancer, breast cancer, and bladder cancer.[5][6] This aberrant expression is often associated with advanced disease and a poor prognosis.[2] The immunogenic nature of MAGE-A1, capable of eliciting both T and B cell responses, has positioned it as a prime candidate for the development of targeted cancer therapies.[7]

Molecular Biology and Expression

Gene Regulation

The expression of the MAGEA1 gene is primarily regulated by the methylation status of its promoter region.[8][9] In normal somatic tissues, the MAGEA1 promoter is hypermethylated, leading to gene silencing.[10][11] In contrast, in cancer cells and germline cells, the promoter is often hypomethylated, allowing for transcriptional activation.[10][12] This epigenetic regulation is a key factor in the tumor-specific expression of MAGE-A1.

Protein Structure and Subcellular Localization

The MAGE-A1 protein is primarily located in the cytoplasm of tumor cells.[8] It contains a conserved MAGE homology domain (MHD) which is characteristic of the MAGE protein family and is crucial for its protein-protein interactions.[2]

Role in Oncogenesis

Emerging evidence suggests that MAGE-A1 is not merely a passive tumor antigen but actively contributes to tumorigenesis.[2] It has been implicated in promoting cancer cell proliferation, migration, and invasion.[13] One of the key mechanisms through which MAGE-A1 exerts its oncogenic effects is by modulating critical cellular signaling pathways.

Interaction with p53

MAGE-A proteins, including MAGE-A1, can interact with the tumor suppressor protein p53.[14][15] This interaction can lead to the suppression of p53's transactivation function, thereby inhibiting apoptosis and conferring resistance to chemotherapeutic agents.[14][16] MAGE-A proteins can recruit histone deacetylases (HDACs) to the p53 complex, leading to its inactivation.[14]

Involvement in Ubiquitination Pathways

MAGE-A1 has been shown to interact with E3 ubiquitin ligases, such as TRIM31.[2][13] By modulating the activity of these ligases, MAGE-A1 can influence the stability and function of key cellular proteins, thereby impacting pathways involved in cell cycle regulation and survival.

Activation of Pro-survival Pathways

Studies have indicated that MAGE-A1 can promote tumor cell survival by activating pro-survival signaling pathways, such as the ERK-MAPK pathway, leading to the activation of transcription factors like c-JUN.[13]

MAGE-A1 as a Target for Immunotherapy

The tumor-restricted expression and immunogenicity of MAGE-A1 make it an ideal target for various immunotherapeutic strategies.

Peptide-Based Vaccines

Peptide vaccines utilizing MAGE-A1 epitopes have been investigated in clinical trials.[17] These vaccines aim to stimulate a patient's own immune system to recognize and attack MAGE-A1-expressing tumor cells.

Dendritic Cell (DC) Vaccines

DC vaccines involve loading a patient's dendritic cells with MAGE-A1 peptides or protein and re-infusing them to elicit a potent anti-tumor immune response.[18][19] Clinical trials have explored the feasibility and efficacy of this approach, sometimes in combination with other agents like decitabine to enhance antigen expression.[18][19]

Adoptive T-Cell Therapy

Adoptive T-cell therapy involves the genetic modification of a patient's T-cells to express a T-cell receptor (TCR) that specifically recognizes a MAGE-A1 peptide presented by HLA molecules on tumor cells.[20][21] These engineered T-cells are then expanded and infused back into the patient to directly target and kill cancer cells.[21] Several clinical trials are underway to evaluate the safety and efficacy of MAGE-A1-specific TCR-T cell therapies.[1][22]

Quantitative Data

Table 1: MAGE-A1 Expression in Various Cancers

| Cancer Type | Expression Frequency (%) | Reference |

| Lung Cancer | 30 - 80.5 | [6][23][24] |

| Bladder Cancer | 22 | [7] |

| Melanoma | High | [14] |

| Ovarian Cancer | up to 50 | [6] |

| Triple-Negative Breast Cancer | up to 60 | [6] |

| Multiple Myeloma | ~50 | [6] |

| Neuroblastoma | 36 - 44 | [7][8] |

| Head and Neck Cancer | Moderate to Strong | [25] |

| Testicular Cancer | Moderate to Strong | [25] |

| Skin Cancer | Moderate to Strong | [25] |

| Colorectal Cancer (cell lines) | 59 | [9] |

| Hepatocellular Carcinoma | High in some cell lines | [12] |

| Myxoid and Round Cell Liposarcoma | 11 | [12] |

Table 2: Clinical Trials of MAGE-A1 Targeted Therapies

| Therapy Type | Clinical Trial Phase | Cancer Type | Key Findings/Status | Reference |

| Dendritic Cell Vaccine (with Decitabine) | Phase I | Neuroblastoma and Sarcoma | Feasible, well-tolerated, and resulted in antitumor activity in some patients. | [18][19] |

| TCR-T Cell Therapy (TK-8001) | Phase I/II | Solid Tumors | First patient dosed. | [22] |

| TCR-T Cell Therapy (IMA202) | Phase I | Solid Tumors | No dose-limiting toxicities observed; stable disease in 68.8% of patients. | [3][21] |

| TCR-T Cell Therapy | Phase I | Multiple Myeloma | Feasible for the tested dose. | [1] |

| Cancer Vaccine (VTP-600) | Phase I/IIa | Non-small cell lung cancer | Trial opened in 2021. | [9][26] |

Experimental Protocols

Immunohistochemistry (IHC) for MAGE-A1 Detection

This protocol outlines the general steps for detecting MAGE-A1 protein expression in paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Incubate slides at 56-60°C for 15 minutes.

-

Perform two washes in xylene for 5 minutes each.

-

Rehydrate through a series of graded ethanol washes (100%, 90%, 80%) for 3-5 minutes each.

-

Rinse with running tap water and then place in a PBS wash bath.[27]

-

-

Antigen Retrieval:

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary anti-MAGE-A1 antibody to its optimal concentration in antibody diluent.

-

Apply to the tissue section and incubate for at least 60 minutes at 37°C or overnight at 4°C in a humidified chamber.[27]

-

-

Secondary Antibody and Detection:

-

Counterstaining and Mounting:

ELISPOT Assay for MAGE-A1 Specific T-Cells

This protocol describes the enzyme-linked immunosorbent spot (ELISPOT) assay to quantify MAGE-A1-specific, cytokine-secreting T-cells.

-

Plate Preparation:

-

Cell Plating and Stimulation:

-

Detection:

-

Spot Development and Analysis:

Cytotoxicity Assay

This protocol outlines a method to assess the killing of MAGE-A1-positive target cells by effector T-cells.

-

Cell Preparation:

-

Co-culture:

-

Incubation:

-

Measurement of Cell Lysis:

-

Data Analysis:

-

Calculate the percentage of specific lysis at each E:T ratio.

-

Visualizations

Caption: MAGE-A1 Signaling Pathways

Caption: MAGE-A1 TCR-T Cell Therapy Workflow

Caption: Dendritic Cell Vaccine Production Workflow

Conclusion

MAGE-A1 stands out as a highly promising target for cancer immunotherapy due to its tumor-specific expression, immunogenicity, and its emerging role as a driver of oncogenesis. A variety of immunotherapeutic approaches targeting MAGE-A1 are under active investigation, with early clinical data demonstrating feasibility and some encouraging signs of anti-tumor activity. The continued development of MAGE-A1-directed therapies, including peptide and dendritic cell vaccines, as well as adoptive T-cell therapies, holds significant potential for improving outcomes for patients with a wide range of MAGE-A1-expressing malignancies. Further research into the intricate signaling pathways involving MAGE-A1 will undoubtedly unveil new therapeutic vulnerabilities and pave the way for more effective and personalized cancer treatments.

References

- 1. A phase I study of MAGE-A1-targeted T1367 T-cell receptor-based cell therapy in patients with advanced multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immudex.com [immudex.com]

- 4. genecards.org [genecards.org]

- 5. string-db.org [string-db.org]

- 6. TCR Cell Therapy Targeting MAGE-A1 | Fred Hutchinson Cancer Center [fredhutch.org]

- 7. researchgate.net [researchgate.net]

- 8. Epigenetic Hierarchy within the MAGEA1 Cancer-Germline Gene: Promoter DNA Methylation Dictates Local Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promoter hypomethylation and reactivation of MAGE-A1 and MAGE-A3 genes in colorectal cancer cell lines and cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Promoter hypomethylation and reactivation of MAGE-A1 and MAGE-A3 genes in colorectal cancer cell lines and cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dial.uclouvain.be [dial.uclouvain.be]

- 12. Expression of MAGE-A1 mRNA is associated with gene hypomethylation in hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comprehensive guide to the MAGE family of ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. A phase I trial combining decitabine/dendritic cell vaccine targeting MAGE-A1, MAGE-A3 and NY-ESO-1 for children with relapsed or therapy-refractory neuroblastoma and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxicity Assay Protocol [protocols.io]

- 21. jitc.bmj.com [jitc.bmj.com]

- 22. cgtlive.com [cgtlive.com]

- 23. The MAGE A1-A10 Expression associated with Histopathological Findings of Malignant or Non-Malignant Cells in Peripheral Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Expression of MAGEA1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 26. MAGE Cancer Vaccine (VTP-600) — Oxford Cancer [cancer.ox.ac.uk]

- 27. 免疫組織染色のプロトコル [sigmaaldrich.com]

- 28. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 29. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 30. docs.abcam.com [docs.abcam.com]

- 31. mabtech.com [mabtech.com]

- 32. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 33. Avidity optimization of a MAGE‐A1‐specific TCR with somatic hypermutation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking T-Cell Recognition: A Technical Guide to MAGE-A1 Epitope Identification

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the identification of MAGE-A1 epitopes for T-cell recognition. This whitepaper provides an in-depth overview of the methodologies and quantitative data essential for advancing cancer immunotherapy.

Melanoma-associated antigen-A1 (MAGE-A1) is a cancer-testis antigen, making it an attractive target for T-cell-based cancer therapies due to its expression in various tumors and limited presence in normal tissues.[1][2] The identification of specific MAGE-A1 epitopes presented by Human Leukocyte Antigen (HLA) molecules is a critical step in the development of vaccines and adoptive T-cell therapies.

This guide summarizes key quantitative data on identified MAGE-A1 T-cell epitopes, details the experimental protocols for their discovery and validation, and provides visual workflows to elucidate the complex processes involved.

Identified MAGE-A1 T-Cell Epitopes and their HLA Restriction

A number of cytotoxic T-lymphocyte (CTL) epitopes derived from the MAGE-A1 protein have been identified and characterized. These epitopes are recognized by T-cells in the context of specific HLA class I molecules. The following tables summarize the key quantitative data for some of the well-documented MAGE-A1 epitopes.

| Peptide Sequence | Amino Acid Position | HLA Restriction | Binding Affinity (Kd) | T-Cell Reactivity | Reference |

| EADPTGHSY | 161-169 | HLA-A1 | - | Recognized by CTL clone 82/30 | [3] |

| KVLEYVIKV | 278-286 | HLA-A2.1 | - | Half-maximal lysis at 10-100 nM | [4] |

| YLQLVFGIEV | 158-167 | HLA-A2.1 | ≤ 500 nM | - | [5] |

| SLFRAVITK | 230-238 | HLA-A2.1 | ≤ 500 nM | - | [5] |

| IMPKAGLLI | 112-120 | HLA-A2.1 | ≤ 500 nM | - | [5] |

| ALQTVMEAEL | 196-205 | HLA-A3.2 | ≤ 500 nM | - | [5] |

| SAYGEPRKL | 121-129 | HLA-A11 | ≤ 500 nM | - | [5] |

| EVDPIGHLY | 161-169 | HLA-A01 | - | Recognized by affinity-enhanced TCR | [6] |

| VRFFPSL | - | HLA-C07:02 | ~200 pM (TCR affinity) | - | [7] |

Table 1: HLA Class I-Restricted MAGE-A1 Epitopes

| Peptide Sequence | Amino Acid Position | HLA Restriction | Method of Identification | T-Cell Reactivity | Reference |

| MAGE-A196-104 | 96-104 | HLA-A03:01 | Functional profiling of patient PBMCs | EC50 values of 1 – 500 nM for TCRs | [8] |

| MAGE-A1 epitope | - | HLA-A01:01 | TScan's ReceptorScan platform | 1181 specific TCRs identified | [9][10][11] |

Table 2: Additional Identified MAGE-A1 Epitopes and TCRs

Experimental Protocols for MAGE-A1 Epitope Identification

The identification and validation of MAGE-A1 T-cell epitopes involve a multi-step process, often beginning with in silico prediction and culminating in functional T-cell assays.

In Silico Epitope Prediction

The initial step in identifying potential T-cell epitopes often involves computational methods. Algorithms are used to screen the amino acid sequence of MAGE-A1 for peptides with binding motifs for specific HLA alleles.[5] These prediction tools are based on approaches like sequence motifs, quantitative matrices, artificial neural networks, and support vector machines.[12]

Peptide Synthesis and MHC Binding Assays

Peptides identified through in silico prediction are synthesized for experimental validation. A common method to assess the binding of these peptides to HLA molecules is the T2 binding assay.[13]

T2 Binding Assay Protocol:

-

Cell Culture: T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus have empty and unstable HLA-A2.1 molecules on their surface, are cultured.

-

Peptide Incubation: T2 cells are incubated overnight with varying concentrations of the synthesized MAGE-A1 peptides. A known HLA-A2.1 binding peptide (e.g., from influenza virus) is used as a positive control, and an irrelevant peptide as a negative control.

-

HLA Stabilization: Binding of an exogenous peptide stabilizes the HLA-A2.1 molecules on the T2 cell surface.

-

Flow Cytometry: The cells are stained with a fluorescently labeled antibody specific for HLA-A2 (e.g., BB7.2). The mean fluorescence intensity (MFI) is measured by flow cytometry. An increase in MFI compared to the negative control indicates peptide binding.[13]

In Vitro T-Cell Stimulation and Expansion

To determine if the identified peptides are immunogenic, they are used to stimulate T-cells in vitro.

Protocol for Generation of Peptide-Specific T-Cells:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HLA-typed donors.

-

Dendritic Cell Generation: Monocytes are isolated from PBMCs and cultured with GM-CSF and IL-4 to generate immature dendritic cells (DCs). The DCs are then matured using a cytokine cocktail.

-

Peptide Pulsing: Mature DCs are pulsed with the MAGE-A1 peptides of interest.

-

Co-culture: The peptide-pulsed DCs are co-cultured with autologous CD8+ T-cells.

-

Expansion: T-cells are expanded in the presence of IL-2 and IL-7. The stimulation can be repeated weekly to enrich for peptide-specific T-cells.

Functional T-Cell Assays

The functionality of the expanded T-cells is assessed using various assays:

-

Enzyme-Linked Immunospot (ELISpot) Assay: This assay quantifies the frequency of cytokine-secreting T-cells (e.g., IFN-γ) upon recognition of the target peptide.[14]

-

Intracellular Cytokine Staining (ICS): This flow cytometry-based assay allows for the simultaneous analysis of multiple cytokines produced by T-cells at a single-cell level.

-

Cytotoxicity (Chromium-51 Release) Assay: This assay measures the ability of CTLs to lyse target cells presenting the specific MAGE-A1 epitope. Target cells are labeled with 51Cr, and the amount of 51Cr released into the supernatant upon co-culture with CTLs is quantified.[15]

-

MHC-Peptide Multimer Staining: Fluorescently labeled HLA-A2/MAGE-A1 peptide multimers (tetramers or dextramers) are used to directly visualize and quantify antigen-specific T-cells by flow cytometry.[2][16]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for MAGE-A1 epitope identification.

Caption: Workflow for MAGE-A1 T-Cell Epitope Discovery.

Caption: Experimental Workflow for Functional T-Cell Assays.

This technical guide provides a foundational understanding of the processes and data crucial for the identification of MAGE-A1 epitopes. The continued discovery and characterization of such epitopes will be instrumental in the development of next-generation immunotherapies for a broad range of cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct selection of a human antibody fragment directed against the tumor T-cell epitope HLA-A1–MAGE-A1 from a nonimmunized phage-Fab library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potential CTL epitopes of tumor-associated antigen MAGE-1 for five common HLA-A alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. tscan.com [tscan.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. researchgate.net [researchgate.net]

- 12. T-Cell Epitope Prediction Methods: An Overview | Springer Nature Experiments [experiments.springernature.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. journals.plos.org [journals.plos.org]

- 15. Characterization of T cell receptors directed against HLA-A*01 and C*07 restricted epitopes of MAGE-A3 and MAGE-A12 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Processing and Presentation of MAGE-A1 Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma-associated antigen 1 (MAGE-A1) is a cancer-testis antigen, a class of tumor-associated antigens with expression largely restricted to tumor cells and immunologically privileged germline cells.[1] This tumor-specific expression profile makes MAGE-A1 an attractive target for various cancer immunotherapies, including therapeutic vaccines and adoptive T-cell therapies.[2] The efficacy of such immunotherapies hinges on the natural processing of the MAGE-A1 protein and the subsequent presentation of its derived peptides by Major Histocompatibility Complex (MHC) molecules on the surface of cancer cells, enabling recognition by cytotoxic T lymphocytes (CTLs).

This technical guide provides a comprehensive overview of the core mechanisms underlying the natural processing and presentation of MAGE-A1 peptides through both MHC class I and class II pathways. It details the key enzymatic players, cellular machinery, and experimental methodologies used to study these processes, and presents available quantitative data to aid in the design and evaluation of MAGE-A1-targeted immunotherapies.

MAGE-A1 Protein and Peptide Epitopes

The MAGE-A1 protein consists of 309 amino acids.[3] Through various cellular antigen processing pathways, this protein is degraded into smaller peptide fragments, some of which are capable of binding to MHC molecules for presentation to T cells. Several MAGE-A1-derived epitopes recognized by T-cells have been identified, presented by a range of HLA alleles.

Quantitative Data on MAGE-A1 Peptide Presentation

The following tables summarize known MAGE-A1 peptides, their presenting HLA alleles, and available quantitative data regarding their presentation and immunogenicity.

| Peptide Sequence | Amino Acid Position | Presenting HLA Allele | HLA Binding Affinity (IC50, nM) | Peptide Copy Number per Cell | Reference |

| EADPTGHSY | 161-169 | HLA-A1 | Not explicitly found | Not explicitly found | [4][5] |

| KVLEYVIKV | 278-286 | HLA-A*02:01 | Not explicitly found | ~18 (on KS24.22 breast carcinoma cell line) | [6][7] |

| SLFRAVITK | Not specified | HLA-A3 | Not explicitly found | Not explicitly found | Not explicitly found |

| EVYDGREHSA | Not specified | HLA-A68 | Not explicitly found | Not explicitly found | Not explicitly found |

| EADPTGHSY | 161-169 | HLA-B35 | Not explicitly found | Not explicitly found | Not explicitly found |

MHC Class I Pathway of MAGE-A1 Peptide Presentation

The presentation of endogenous antigens like MAGE-A1 to CD8+ cytotoxic T lymphocytes is primarily mediated by the MHC class I pathway. This intricate process involves several key steps, from protein degradation in the cytosol to peptide loading onto MHC class I molecules in the endoplasmic reticulum.

Proteasomal Degradation

The initial step in the MHC class I pathway is the degradation of the MAGE-A1 protein into smaller peptide fragments by the proteasome. Both the constitutive proteasome and the immunoproteasome can be involved in this process. The immunoproteasome, often upregulated in tumor cells or in response to inflammatory cytokines like IFN-γ, has altered catalytic activity that can favor the generation of peptides that bind well to MHC class I molecules.

Proteasomal Cleavage Prediction: Computational tools like NetChop can be used to predict potential proteasomal cleavage sites within a protein sequence, providing insights into the likely C-terminal residues of generated peptides.[5][6][10][11]

MAGE-A1 Protein Sequence (for cleavage prediction):

[3]

Peptide Translocation into the Endoplasmic Reticulum

The peptide fragments generated by the proteasome are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[12][13] The TAP complex has a preference for peptides that are typically 8-16 amino acids in length and possesses some sequence selectivity, which can influence the repertoire of peptides available for MHC class I loading.[14]

Peptide Trimming in the Endoplasmic Reticulum

Once inside the ER, N-terminally extended peptide precursors may undergo further trimming by ER-resident aminopeptidases, primarily ERAP1 and ERAP2.[3][15] ERAP1 has a "molecular ruler" function, preferentially trimming longer peptides to the optimal 8-10 amino acid length for MHC class I binding.[3] The trimming efficiency of ERAP1 is influenced by the peptide's length and sequence.[16]

Peptide Loading onto MHC Class I Molecules

The final step in the ER is the loading of the processed peptides onto nascent MHC class I molecules. This process is facilitated by the peptide-loading complex (PLC), which includes chaperones like calreticulin, ERp57, and tapasin. Tapasin plays a crucial role in bridging MHC class I molecules with the TAP transporter and facilitating the selection of high-affinity peptides. Once a stable peptide-MHC class I complex is formed, it is released from the PLC and transported to the cell surface via the Golgi apparatus.

References

- 1. uniprot.org [uniprot.org]

- 2. Conformational changes within the HLA-A1:MAGE-A1 complex induced by binding of a recombinant antibody fragment with TCR-like specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. MAGE-A1 (278-286) peptide - KVLEYVIKV - SB PEPTIDE [sb-peptide.com]

- 5. US11034748B2 - High affinity MAGE-A1-specific TCRs and uses thereof - Google Patents [patents.google.com]

- 6. Hands-on: Neoantigen 5b: IEDB binding Validated Neopeptides / Neoantigen 5b: IEDB binding Validated Neopeptides / Proteomics [training.galaxyproject.org]

- 7. jpt.com [jpt.com]

- 8. uniprot.org [uniprot.org]

- 9. genecards.org [genecards.org]

- 10. cusabio.com [cusabio.com]

- 11. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epitopes described in Peptide binding to the most frequent HLA-A class I alleles measured by quantitative molecular binding assays. - Immune Epitope Database (IEDB) [iedb.org]

- 13. youtube.com [youtube.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Direct selection of a human antibody fragment directed against the tumor T-cell epitope HLA-A1–MAGE-A1 from a nonimmunized phage-Fab library - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genscript.com [genscript.com]

MAGE-A1 peptide expression in different tumor types

An In-depth Technical Guide to MAGE-A1 Peptide Expression in Tumor Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma-Associated Antigen (MAGE) family of proteins, particularly the MAGE-A subfamily, represents a class of cancer-testis antigens (CTAs) that have garnered significant interest in the field of oncology.[1][2] These proteins are typically expressed in germ cells of the testis and are aberrantly re-expressed in various types of malignant tumors.[1][2] Their restricted expression in normal tissues makes them highly attractive targets for cancer immunotherapy.[3] MAGE-A1, the first identified member of this family, is expressed in a wide range of cancers, including melanoma, lung, liver, and gastric cancers, and its expression is often associated with poor clinical outcomes.[4][5] This guide provides a comprehensive overview of MAGE-A1 peptide expression across different tumor types, details the experimental protocols for its detection, and illustrates its role in cellular signaling pathways.

Data Presentation: MAGE-A1 Expression in Various Tumor Types

The expression of MAGE-A1 varies significantly among different cancer types and even between primary and metastatic lesions of the same cancer.[6] The following table summarizes the quantitative data on MAGE-A1 expression frequency in several major tumor types.

| Tumor Type | MAGE-A1 Expression Frequency (%) | Notes |

| Melanoma | 16-20% (Primary) | Expression is higher in metastatic lesions.[6][7] |

| 36-51% (Metastatic) | ||

| Non-Small Cell Lung Cancer (NSCLC) | 17.3-46% | Expression has been observed in both adenocarcinoma and squamous cell carcinoma subtypes.[7][8][9] |

| Hepatocellular Carcinoma (HCC) | 59% | One of the highest MAGE-A1 prevalence rates among solid tumors.[4] |

| Breast Cancer | 6-10% | Expression is often associated with estrogen receptor-negative and progesterone receptor-negative status.[1][7] |

| Ovarian Cancer | 15-53% | MAGE-A1 expression is associated with a worse prognosis.[1][7] |

| Colon Carcinoma | 12-30% | [7] |

| Squamous Cell Carcinomas (various origins) | 44-45% | Includes head and neck squamous cell carcinomas.[6] |

| Myxoid and Round Cell Liposarcoma | 11% | Expression is variable and focal.[10] |

| Neuroblastoma | 36-66% | Expression correlates with the absence of N-Myc amplification.[11] |

| High-Grade Endometrial Cancer | 86-93% | Includes endometrioid, serous, and clear cell carcinomas.[12] |

| Multiple Myeloma | <10-26% | [7] |

Experimental Protocols for MAGE-A1 Detection

Accurate detection of MAGE-A1 expression is critical for patient stratification in clinical trials and for research purposes. The most common methods employed are Immunohistochemistry (IHC), Reverse Transcription Polymerase Chain Reaction (RT-PCR), and Western Blotting.

Immunohistochemistry (IHC) Protocol for MAGE-A1

IHC is used to detect the presence and localization of the MAGE-A1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tumor tissue sections (5 µm) on charged slides

-

Xylene and graded ethanols for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

-

Hydrogen peroxide (0.3%) for blocking endogenous peroxidase

-

Blocking serum (e.g., 10% goat serum)

-

Primary antibody: Mouse anti-MAGE-A1 monoclonal antibody (e.g., clone 77B)[12][13]

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in an 80°C oven for 20 minutes.

-

Immerse slides in three changes of xylene for 5 minutes each.

-

Hydrate sections through graded alcohols (100%, 95%, 70%) to deionized water.[14]

-

-

Antigen Retrieval:

-

Peroxidase Blocking:

-

Block endogenous peroxidase activity with 0.3% H₂O₂ in PBS for 20 minutes.[14]

-

-

Blocking:

-

Block non-specific antibody binding with 10% goat serum in PBS for 1 hour at room temperature.[14]

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary MAGE-A1 antibody (e.g., at a 1:100 dilution) overnight at 4°C.[10]

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS.

-

Incubate with an HRP-conjugated secondary antibody for 30 minutes at room temperature.[14]

-

-

Detection:

-

Apply DAB substrate and incubate until the desired brown stain intensity develops (typically 1-5 minutes).[14]

-

-

Counterstaining:

-

Rinse with deionized water.

-

Counterstain with Mayer's hematoxylin for 1 minute.[14]

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate sections through graded alcohols to xylene.

-

Coverslip with a permanent mounting medium.[14]

-

Interpretation: Positive MAGE-A1 staining is typically observed in the cytoplasm and/or nucleus of tumor cells.[15][16] The percentage of positive tumor cells and the intensity of the staining are recorded.

Quantitative Real-Time PCR (qRT-PCR) for MAGE-A1 mRNA

qRT-PCR is a sensitive method to quantify the expression level of MAGE-A1 mRNA in tumor samples or peripheral blood.

Materials:

-

Fresh or frozen tumor tissue, or cell pellets

-

RNA extraction kit (e.g., Trizol, RNeasy)

-

cDNA synthesis kit (Reverse Transcriptase, dNTPs, oligo(dT) primers)

-

qPCR instrument (e.g., LightCycler 480)

-

qPCR master mix (e.g., containing SYBR Green or TaqMan probes)

-

MAGE-A1 specific primers (Forward and Reverse)

-

Reference gene primers (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction:

-

Homogenize the tumor sample.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.[7]

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

qPCR Reaction Setup:

-

qPCR Amplification:

-

Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for MAGE-A1 and the reference gene.

-

Calculate the relative expression of MAGE-A1 mRNA using the ΔΔCt method, normalized to the reference gene.

-

Western Blot Protocol for MAGE-A1 Protein

Western blotting is used to detect and quantify the MAGE-A1 protein in tumor lysates.

Materials:

-

Frozen tumor tissue

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors[18]

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Mouse anti-MAGE-A1 monoclonal antibody (e.g., clone MA454)[19]

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Tumor Lysate Preparation:

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.[18]

-

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary MAGE-A1 antibody (e.g., at a 1:100 to 1:1,000 dilution) overnight at 4°C.[19]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

MAGE-A1 Signaling and Experimental Workflow

MAGE-A family proteins do not possess intrinsic enzymatic activity but function as regulators of other proteins, particularly E3 ubiquitin ligases.[1][2] MAGE-A1 has been shown to interact with the E3 ubiquitin ligase TRIM31, enhancing its activity.[20] This interaction can lead to the ubiquitination and subsequent proteasomal degradation of target proteins, thereby influencing key cellular pathways.

Caption: MAGE-A1 interaction with the E3 ubiquitin ligase TRIM31.

Conclusion

MAGE-A1 is a well-characterized cancer-testis antigen with significant potential as a biomarker and a target for cancer immunotherapy.[5] Its expression is prevalent in a variety of high-unmet-need cancers and is often associated with more aggressive disease. The standardized protocols provided in this guide for detecting MAGE-A1 expression are essential for both clinical and research applications. A deeper understanding of its role in cellular pathways, such as the regulation of ubiquitination, will continue to fuel the development of novel therapeutic strategies aimed at tumors expressing this antigen.

References

- 1. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive guide to the MAGE family of ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MAGEA1 modulators and how do they work? [synapse.patsnap.com]

- 4. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Expression of MAGE-A and NY-ESO-1 in Primary and Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A library of cancer testis specific T cell receptors for T cell receptor gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAGE-A Antigens and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical significance of immunohistochemical expression of cancer/testis tumor-associated antigens (MAGE-A1, MAGE-A3/4, NY-ESO-1) in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of cancer-testis antigens MAGEA1, MAGEA3, ACRBP, PRAME, SSX2, and CTAG2 in myxoid and round cell liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAGE-A1 expression is associated with good prognosis in neuroblastoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAGE-A4 and MAGE-A1 Immunohistochemical Expression in High-grade Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The tumour-associated antigen MAGE-1 is detectable in formalin-fixed paraffin sections of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Expression of MAGEA1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 16. researchgate.net [researchgate.net]

- 17. Avidity optimization of a MAGE‐A1‐specific TCR with somatic hypermutation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to MAGE-A1 Peptide Variants and Their Immunogenicity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Melanoma-Associated Antigen A1 (MAGE-A1) peptide variants, focusing on their immunogenicity and the methodologies used for their evaluation. MAGE-A1 is a cancer-testis antigen, a class of tumor-associated antigens with expression largely restricted to tumor cells and immunologically privileged male germ cells, making it an attractive target for cancer immunotherapy.

Identified MAGE-A1 Peptide Variants and HLA Restriction

The immunogenicity of MAGE-A1 is centered on specific peptide epitopes presented by Major Histocompatibility Complex (MHC) class I molecules to CD8+ cytotoxic T lymphocytes (CTLs). Numerous MAGE-A1 peptide variants have been identified, each restricted by specific Human Leukocyte Antigen (HLA) alleles.

Key immunogenic MAGE-A1 peptides include:

-

MAGE-A1 (96-104): An epitope demonstrated to be immunogenic in melanoma patients when administered as part of a multipeptide vaccine with GM-CSF and Montanide ISA-51 adjuvant.[1][2]

-

MAGE-A1 (278-286) (KVLEYVIKV): A well-characterized HLA-A*02:01-restricted epitope. It is frequently used to stimulate and analyze CTL responses in vitro.[3] Mass spectrometry analysis has estimated its presentation at approximately 18 copies per cell on tumor cell lines.

-

MAGE-A1 (p248D9): A native peptide recognized by CTLs that are induced by a heteroclitic (modified) peptide, p248V9, which is shared across multiple MAGE-A family members.

-

MAGE-A1 (EADPTGHSY): An HLA-A*01:01-restricted epitope for which specific T-cell receptors (TCRs) have been identified and characterized for adoptive T-cell therapy.[4]

Quantitative Immunogenicity Data

The evaluation of MAGE-A1 peptide immunogenicity involves quantifying the resulting immune response. This data is critical for ranking peptide candidates and predicting their potential therapeutic efficacy. The table below summarizes key quantitative findings from various studies.

| Peptide/Antigen | HLA Restriction | Experimental System | Key Quantitative Metric(s) | Reference(s) |

| MAGE-A1 (96-104) | HLA-A3 | Clinical Trial (Melanoma) | Induced IFN-γ secreting T-cells; CTLs lysed MAGE-A1+ tumor cells. | [1][2] |

| MAGE-A1 (278-286) | HLA-A*02:01 | In vitro / Mass Spectrometry | Estimated 18 copies presented per tumor cell. | |

| MAGE-A1/A3 Peptides | Various | Phase I Clinical Trial (Pediatric Sarcoma/Neuroblastoma) | 6 of 9 evaluable patients developed a post-vaccine peptide-specific response. | [5] |

| MAGE-3.A1 | HLA-A1 | Clinical Trial (Melanoma) | CTL precursor frequency increased ~10-fold post-vaccination (from ~6x10⁻⁷ to 6.1x10⁻⁶ of CD8 cells). | [6] |

| MAGE-A Antigens | N/A | Patient Sample Analysis (Ovarian Cancer) | Spontaneous humoral immunity (antibodies) detected in 9% (27/285) of patients. | [7] |

| General Peptide Vaccines | Various | Review of Clinical Trials (2004) | The overall objective response rate was 2.9%. |

Signaling Pathways in MAGE-A1 Immunogenicity

The immune response to MAGE-A1 peptides is initiated by a cascade of molecular events, beginning with antigen presentation and culminating in the activation of T-cells.

MHC Class I Antigen Presentation Pathway

Endogenously synthesized MAGE-A1 protein is processed and presented to CD8+ T-cells via the MHC Class I pathway. This is a critical process for the immune surveillance of tumor cells.[8][9]

-

Protein Degradation: Intracellular MAGE-A1 protein is unfolded, ubiquitinated, and degraded into short peptides by the proteasome.[10]

-

Peptide Transport: The resulting peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[11]

-

MHC Loading: Inside the ER, peptides are loaded onto newly synthesized MHC Class I molecules (e.g., HLA-A, -B, -C). This loading is facilitated by a chaperone complex including calreticulin, Erp57, and tapasin.[10][11]

-

Surface Expression: The stable peptide-MHC complex is transported to the cell surface.

-

T-Cell Recognition: The complex is displayed on the tumor cell surface for recognition by the TCR of a corresponding CD8+ T-cell.[9]

T-Cell Receptor (TCR) Signaling

Upon recognition of the MAGE-A1 peptide-MHC complex, the TCR initiates a signaling cascade leading to T-cell activation and effector functions, such as cytokine release and target cell killing.[12][13]

-

Initial Signal: The binding of the TCR and its co-receptor (CD8) to the peptide-MHC complex brings associated Src family kinases (Lck) into proximity.[13]

-

Kinase Cascade: Lck phosphorylates ITAMs on the CD3 and ζ-chains of the TCR complex. This recruits and activates ZAP-70.[12]

-

Downstream Pathways: Activated ZAP-70 phosphorylates downstream adaptors like LAT and SLP-76, triggering multiple signaling branches, including the PLCγ1-Ca²⁺-NFAT pathway and the Ras-MAPK pathway.[12]

-

T-Cell Activation: These pathways culminate in the activation of transcription factors (NFAT, AP-1, NF-κB) that drive the expression of genes required for T-cell proliferation, differentiation, and effector functions like IFN-γ and Granzyme B production.

Experimental Protocols for Immunogenicity Assessment

A variety of standardized assays are employed to measure the cellular immune response elicited by MAGE-A1 peptides.

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells (e.g., IFN-γ) at the single-cell level.[14][15]

Methodology:

-

Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[16]

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells.

-

Stimulation: The cells are stimulated with the MAGE-A1 peptide of interest. A negative control (no peptide) and a positive control (e.g., PHA mitogen) are included.

-

Incubation: The plate is incubated (typically 24-48 hours) at 37°C. During this time, activated T-cells secrete cytokines, which are captured by the antibodies on the membrane immediately surrounding the cell.[16]

-

Detection: Cells are washed away, and a biotinylated detection antibody for the cytokine is added, followed by an enzyme conjugate (e.g., Streptavidin-HRP).

-

Development: A precipitating substrate is added, which forms a colored spot on the membrane at the location of each cytokine-secreting cell.[17]

-

Analysis: The spots are counted, and the frequency of antigen-specific T-cells is calculated as Spot Forming Cells (SFCs) per million plated cells.[14]

Chromium-51 (⁵¹Cr) Release Assay

This assay is the classic method for measuring the cytotoxic activity of CTLs. It quantifies the lysis of target cells by measuring the release of a radioactive label.[18][19]

Methodology:

-

Target Cell Labeling: Target cells (e.g., a MAGE-A1 expressing, HLA-matched tumor cell line, or peptide-pulsed cells) are incubated with radioactive Sodium Chromate (Na₂⁵¹CrO₄). The ⁵¹Cr is taken up and retained by viable cells.[20]

-

Co-incubation: Labeled target cells are washed and plated with effector cells (the patient's CTLs) at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).[19]

-

Control Wells:

-

Spontaneous Release: Target cells are incubated with medium alone (measures baseline leakage).

-

Maximum Release: Target cells are incubated with a detergent (e.g., Triton-X 100) to cause 100% lysis.[18]

-

-

Incubation: The plate is incubated for a set period (typically 4 hours) at 37°C. During this time, CTLs recognize and lyse the target cells, releasing ⁵¹Cr into the supernatant.[21]

-

Supernatant Collection: The plate is centrifuged to pellet the cells, and the supernatant from each well is carefully collected.

-

Radioactivity Measurement: The radioactivity (counts per minute, cpm) in the supernatant is measured using a gamma counter.

-

Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[21]

References

- 1. MAGE-A1-, MAGE-A10-, and gp100-derived peptides are immunogenic when combined with granulocyte-macrophage colony-stimulating factor and montanide ISA-51 adjuvant and administered as part of a multipeptide vaccine for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Avidity optimization of a MAGE‐A1‐specific TCR with somatic hypermutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tscan.com [tscan.com]

- 5. The Melanoma-Associated Antigen Family A (MAGE-A): A Promising Target for Cancer Immunotherapy? [mdpi.com]

- 6. Analysis of a rare melanoma patient with a spontaneous CTL response to a MAGE-A3 peptide presented by HLA-A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and Immune Responses to MAGE Antigens Predict Survival in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MHC class I - Wikipedia [en.wikipedia.org]

- 9. immunology.org [immunology.org]

- 10. researchgate.net [researchgate.net]

- 11. ndvsu.org [ndvsu.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. cd-genomics.com [cd-genomics.com]

- 14. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [bio-protocol.org]

- 15. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [en.bio-protocol.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. mabtech.com [mabtech.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. benchchem.com [benchchem.com]

- 20. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 21. mdpi.com [mdpi.com]

A Technical Guide on the Role of MAGE-A1 Peptides in Tumor Immune Evasion

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma-Associated Antigens (MAGE) are a large family of proteins, a subset of which, the MAGE-A subfamily (e.g., MAGE-A1), are classified as cancer-testis antigens (CTAs).[1][2] CTAs exhibit a highly tumor-specific expression pattern; they are transcriptionally silent in most normal adult tissues but become aberrantly re-expressed in a wide variety of malignancies.[3] This restricted expression profile makes them ideal targets for cancer immunotherapy, as they can be recognized as foreign antigens by the immune system.[4][5]

MAGE-A1 was the first CTA discovered and was identified through the recognition of a melanoma cell line by autologous cytotoxic T lymphocytes (CTLs).[6][7] MAGE-A1 protein is processed intracellularly, and its derived peptides are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, making them targets for CD8+ T cells.[5]

Despite being a recognizable tumor antigen that can elicit an immune response, the expression of MAGE-A1 is frequently associated with advanced tumor stages and poor clinical prognosis across several cancer types.[8][9] This paradox highlights a dual role for MAGE-A1: it is both a target for the immune system and a contributor to the oncogenic phenotype, actively participating in mechanisms that allow tumors to evade immune destruction. This guide provides an in-depth technical overview of the molecular mechanisms underpinning MAGE-A1's role in immune evasion, the quantitative data supporting these observations, and the experimental protocols used to investigate its function.

MAGE-A1 Expression and Core Oncogenic Function

The expression of MAGE-A1 in tumors is primarily driven by epigenetic dysregulation, specifically the demethylation of CpG islands within its promoter region.[3][10] This leads to its re-expression in various cancers, often correlating with aggressive disease.

Quantitative Data: MAGE-A1 Expression Frequency

The frequency of MAGE-A1 expression varies significantly among different cancer types. The following table summarizes reported expression rates.

| Cancer Type | MAGE-A1 Expression Rate (%) | Notes |

| Non-Small Cell Lung Cancer (NSCLC) | 28% (overall MAGE-A prevalence in HLA-A02:01+ patients) | Prevalence of MAGE-A1 specifically can vary.[11] |

| Hepatocellular Carcinoma (HCC) | 59% (overall MAGE-A prevalence in HLA-A02:01+ patients) | MAGE-A gene expression has been seen in up to 70% of HCC cases.[5][11] |

| Melanoma | 36% (overall MAGE-A prevalence in HLA-A*02:01+ patients) | MAGE-A1 was first identified in melanoma.[11] |

| Multiple Myeloma (MM) | ~27% (with ≥30% positive cells) | Expression is associated with advanced disease and extramedullary disease (EMD).[6] |

| Prostate Cancer | 10.8% | Detected via immunohistochemistry.[12] |

| Breast Cancer | 50.8% | Inversely correlated with let-7a miRNA expression.[13] |

| Gastric Cancer | High expression associated with advanced stages. | Correlates with poor prognosis.[10] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Expression correlates with poor overall survival. | [8] |

| Urothelial Carcinoma | Expression is a potential prognostic biomarker. | [14] |

Signaling Pathway: Suppression of p53-Mediated Apoptosis

A primary oncogenic function of MAGE-A proteins is the suppression of the p53 tumor suppressor pathway. MAGE-A1, along with other MAGE-A members, forms a complex with the E3 ubiquitin ligase TRIM28 (also known as KAP1).[15][16] This MAGE-A1/TRIM28 interaction enhances the ubiquitin ligase activity of TRIM28, which can target p53 for ubiquitination and subsequent proteasomal degradation.[15][17] By promoting the degradation of p53, MAGE-A1 inhibits critical cellular processes such as DNA damage-induced apoptosis and cell cycle arrest, thereby contributing to tumor cell survival and proliferation.[16][18][19]

Mechanisms of MAGE-A1 in Tumor Immune Evasion

The expression of MAGE-A1 presents a paradox: it creates a tumor-specific target for T cells, yet it fosters a more aggressive oncogenic state. This suggests that its pro-tumorigenic functions contribute directly or indirectly to immune evasion.

Inhibition of Apoptosis as an Immune Evasion Strategy

The most direct link between MAGE-A1's function and immune evasion is its ability to inhibit apoptosis. Cytotoxic T lymphocytes (CTLs) primarily kill target cells by inducing apoptosis through the release of granzymes and perforin or via Fas/FasL signaling. By suppressing the p53 pathway, MAGE-A1-expressing tumor cells become inherently resistant to the pro-apoptotic signals delivered by CTLs.[18][20] This allows the cancer cell to survive a direct attack from the immune system, representing a potent form of immune escape.

Antigenic Heterogeneity and Immune Editing

MAGE-A1 expression within a tumor is often heterogeneous, meaning not all cancer cells express the antigen.[1] This creates a scenario ripe for immune editing. An effective T-cell response may eliminate MAGE-A1-positive cells, but this exerts a selection pressure that allows MAGE-A1-negative tumor cells to survive and proliferate. The resulting tumor relapse would be invisible to the initial MAGE-A1-specific T cells, constituting a classic mechanism of acquired immune resistance.

Contextual Evasion: The Role of MHC Class I Downregulation

While not a direct function of the MAGE-A1 peptide itself, a common immune evasion mechanism employed by tumors is the downregulation of MHC class I molecules.[21][22] This can occur through various genetic or epigenetic alterations in the antigen presentation machinery (e.g., loss of β2-microglobulin, TAP, or tapasin).[23] If a tumor cell ceases to express sufficient levels of HLA-A*02:01, for example, it cannot present the MAGE-A1 peptide, rendering it invisible to MAGE-A1-specific CTLs, regardless of how much MAGE-A1 protein it produces internally. Therefore, the tumor microenvironment and the global status of the antigen presentation pathway are critical for determining whether MAGE-A1 leads to immune recognition or evasion.

Clinical Relevance: Targeting MAGE-A1 for Immunotherapy

The tumor-specific expression of MAGE-A1 makes it an attractive target for T-cell based immunotherapies, such as adoptive cell therapy using engineered T-cell receptors (TCRs). These therapies involve genetically modifying a patient's own T cells to express a TCR that specifically recognizes a MAGE-A1 peptide presented on the tumor cell's HLA molecules.[24]

Quantitative Data: Clinical Trials Targeting MAGE-A1

Several clinical trials are underway to evaluate the safety and efficacy of MAGE-A1 targeted therapies.

| Trial Identifier / Name | Therapy Type | Phase | No. of Patients | Key Quantitative Outcomes & Observations |

| IMA202 (NCT04639245) | TCR-T cells | I | 16 | Best overall response: Stable Disease in 11/16 patients (68.8%). 5 patients had initial tumor shrinkage. Median infused T-cells: 1.4x10⁹.[25][26] |

| EudraCT: 2017-001208-30 | TCR-T cells (TCR-1367) | I | 2 | Patient 1: MAGE-A1+ cells decreased from 80% to 30% post-infusion. Minimal response.[6] |

Key Experimental Protocols

Investigating the role of MAGE-A1 requires a combination of molecular and immunological techniques. Detailed below are generalized protocols for key experiments.

Protocol: Immunohistochemistry (IHC) for MAGE-A1 Protein Detection

-

Objective: To visualize the expression and localization of MAGE-A1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

Principle: An anti-MAGE-A1 primary antibody binds to the target protein in the tissue. A secondary antibody conjugated to an enzyme (e.g., HRP) binds the primary antibody. Addition of a chromogenic substrate results in a colored precipitate at the antigen site, which is visualized by microscopy.

-

Materials: FFPE tissue slides, xylene, ethanol series (100%, 95%, 70%), deionized water, antigen retrieval buffer (e.g., citrate buffer pH 6.0), hydrogen peroxide, blocking serum, anti-MAGE-A1 primary antibody (e.g., clone 77B or MA454), biotinylated secondary antibody, HRP-streptavidin complex, DAB substrate, hematoxylin counterstain, mounting medium.[6][12][27]

-

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded ethanol series to water (100% to 70%, 2 min each), and finally rinse in deionized water.

-

Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., pressure cooker for 10-20 min or water bath at 95°C for 30 min). Allow to cool to room temperature.

-

Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS).

-

Blocking: Incubate with blocking serum (from the same species as the secondary antibody) for 30-60 minutes to prevent non-specific binding.

-

Primary Antibody Incubation: Incubate slides with the primary anti-MAGE-A1 antibody at a predetermined optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Rinse, then incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Signal Amplification: Rinse, then incubate with HRP-streptavidin complex for 30 minutes.

-

Chromogen Development: Rinse, then add DAB substrate and incubate until a brown color develops (typically 1-10 minutes). Monitor under a microscope. Stop the reaction by rinsing with water.

-

Counterstaining: Stain with hematoxylin for 1-2 minutes to visualize cell nuclei. "Blue" the slide in running tap water.

-

Dehydration and Mounting: Dehydrate the tissue through a graded ethanol series and xylene, then apply a coverslip with permanent mounting medium.

-

Analysis: Examine under a light microscope. MAGE-A1 typically shows cytoplasmic staining.[12][28]

-

Protocol: Peptide-Specific Cytotoxicity Assay (e.g., S³⁵-Methionine Release Assay)

-

Objective: To quantify the ability of MAGE-A1-specific CTLs (effector cells) to lyse target cells presenting the MAGE-A1 peptide.

-

Principle: Target cells are labeled with S³⁵-methionine, which incorporates into cellular proteins. When CTLs lyse the target cells, these labeled proteins are released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.

-

Materials: MAGE-A1-specific CTLs (effector cells), peptide-pulsed target cells (e.g., T2 cells pulsed with MAGE-A1 peptide) or MAGE-A1+/HLA+ tumor cells, S³⁵-methionine, complete culture medium, 96-well U-bottom plates, scintillation fluid, scintillation counter.[29]

-

Procedure:

-

Target Cell Labeling: Culture target cells (e.g., 1x10⁶ cells) in methionine-free medium supplemented with S³⁵-methionine (e.g., 50-100 µCi) for 4-6 hours to allow for incorporation.

-

Washing: Wash the labeled target cells 3-4 times with complete medium to remove unincorporated isotope. Resuspend at a known concentration (e.g., 1x10⁵ cells/mL).

-

Assay Setup: Plate the labeled target cells at a constant number per well (e.g., 5,000 cells/well) in a 96-well plate.

-

Effector Cell Addition: Add effector CTLs at varying Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Controls:

-

Spontaneous Release: Target cells with medium only (measures baseline leakage).

-

Maximum Release: Target cells with a strong detergent (e.g., 1% Triton X-100) or freeze-thaw cycles (measures total incorporated label).

-

-

Incubation: Centrifuge the plate briefly to pellet cells and incubate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate again. Carefully collect a defined volume of supernatant from each well.

-

Measurement: Add the supernatant to scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM) in a scintillation counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Workflow Visualization

Conclusion

MAGE-A1 peptides embody the complex relationship between a tumor and the host immune system. As a classic cancer-testis antigen, MAGE-A1 provides a highly specific target for immunotherapies, which are showing early signs of biological activity in clinical trials. However, the intrinsic oncogenic functions of MAGE-A1, particularly its role in disabling the p53 apoptotic pathway, confer a survival advantage that doubles as a potent immune evasion mechanism. By rendering tumor cells resistant to CTL-induced killing, MAGE-A1 helps the cancer withstand immune attack. Coupled with challenges like antigenic heterogeneity and MHC downregulation, the presence of MAGE-A1 is a marker of an aggressive tumor that actively subverts host defenses. Future therapeutic strategies must not only target MAGE-A1-positive cells but also consider combination approaches that can counteract these evasion mechanisms, for instance, by restoring apoptotic pathways or upregulating antigen presentation machinery.

References

- 1. MAGE-A Antigens and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MAGE-A Antigens and Cancer Immunotherapy [frontiersin.org]

- 3. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MAGEA1 modulators and how do they work? [synapse.patsnap.com]

- 5. The Melanoma-Associated Antigen Family A (MAGE-A): A Promising Target for Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I study of MAGE-A1-targeted T1367 T-cell receptor-based cell therapy in patients with advanced multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Prognostic Value of Melanoma-Associated Antigen-A (MAGE-A) Gene Expression in Various Human Cancers: A Systematic Review and Meta-analysis of 7428 Patients and 44 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MAGEA1 MAGE family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]